
2-Amino-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-one is a heterocyclic compound containing both nitrogen and sulfur atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-one typically involves the reaction of 2-methylthiazole with ethyl chloroacetate in the presence of a base such as sodium ethoxide. The resulting ester is then hydrolyzed to yield the desired compound . Another method involves the reaction of 2-methylthiazole with chloroacetic acid under basic conditions .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the amino or thiazole ring positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
2-Amino-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Amino-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation/blocking of receptors, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-methylthiazole: Shares a similar thiazole ring structure but lacks the ethanone group.
2-Amino-1,3-thiazole: Similar structure but without the methyl group at the 2-position.
Uniqueness
2-Amino-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-one is unique due to the presence of both the amino and ethanone groups, which contribute to its diverse reactivity and biological activity. The methyl group at the 2-position of the thiazole ring also enhances its stability and reactivity compared to other thiazole derivatives .
Properties
Molecular Formula |
C6H8N2OS |
|---|---|
Molecular Weight |
156.21 g/mol |
IUPAC Name |
2-amino-1-(2-methyl-1,3-thiazol-4-yl)ethanone |
InChI |
InChI=1S/C6H8N2OS/c1-4-8-5(3-10-4)6(9)2-7/h3H,2,7H2,1H3 |
InChI Key |
PVRDUPLEFPAPSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)C(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


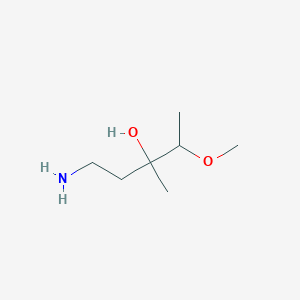
![5-Oxo-6,12-diazatricyclo[7.2.1.0,2,7]dodeca-2(7),3-diene-4-carboxamide](/img/structure/B13212336.png)
![Methyl 3-{[(pyrrolidin-2-yl)methyl]sulfanyl}propanoate](/img/structure/B13212345.png)
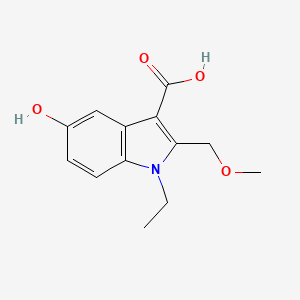

![2-({[(Tert-butoxy)carbonyl]amino}oxy)-4-methylhexanoic acid](/img/structure/B13212353.png)
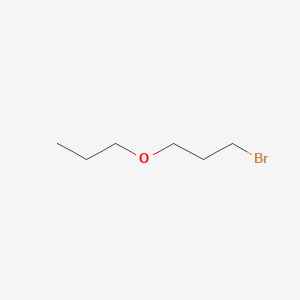

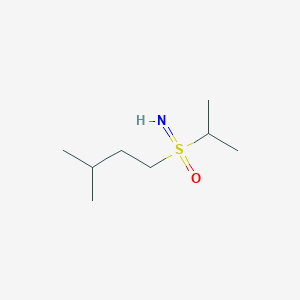
![{1-[2-Amino-1-(2-chlorophenyl)ethyl]cyclobutyl}methanol](/img/structure/B13212378.png)
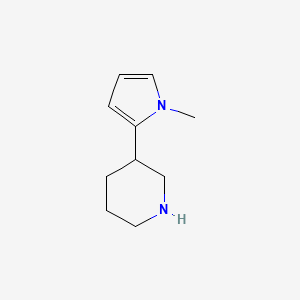
![N-[(4-Bromophenyl)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B13212389.png)


